Cefpiramide (sodium)

Pharmacokinetics Half-life Preclinical species

Cefpiramide sodium (CPMS, SM-1652) is a third-generation cephalosporin uniquely distinguished by a 4.44–5 h plasma half-life and ~75–80% hepatobiliary excretion, enabling twice-daily dosing and high biliary concentrations (peak 1161 ± 392 μg/mL). It exhibits 3-fold greater in vivo anti-pseudomonal potency than cefoperazone, lower resistance rates against P. aeruginosa (12%), and retains activity against 27% of ceftazidime-resistant strains. This compound is the benchmark for biliary infection research, PBPK modeling of hepatic clearance, and AMR surveillance panels. Sourced with ≥98% purity for reproducible results.

Molecular Formula C25H24N8NaO7S2+
Molecular Weight 635.6 g/mol
Cat. No. B11934449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefpiramide (sodium)
Molecular FormulaC25H24N8NaO7S2+
Molecular Weight635.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na+]
InChIInChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/t17-,18-,23-;/m1./s1
InChIKeyRIWWMGQFMUUYIY-ALLHVENQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefpiramide Sodium: A Parenteral Third-Generation Cephalosporin with Prolonged Half-Life and High Biliary Excretion for Anti-Pseudomonal Applications


Cefpiramide sodium (CPMS, SM-1652, WY-44635) is a parenteral third-generation cephalosporin antibiotic with a broad antibacterial spectrum. The compound is characterized by an unusually long plasma elimination half-life (4.44–5.0 hours in healthy human subjects) among its class and a predominant hepatobiliary excretion pathway, distinguishing it from primarily renally cleared cephalosporins [1][2]. Its antibacterial profile is notable for enhanced activity against glucose non-fermenting bacteria, particularly Pseudomonas aeruginosa, relative to many comparator third-generation cephalosporins [3].

Cefpiramide Sodium Procurement: Why Cefoperazone, Ceftazidime, and Other Third-Generation Cephalosporins Are Not Interchangeable


Procurement substitution among third-generation cephalosporins carries substantial scientific and clinical risk due to three key pharmacological divergences: (1) elimination half-life, (2) hepatobiliary versus renal clearance dominance, and (3) species-specific antibacterial potency, particularly against Pseudomonas aeruginosa. Cefpiramide sodium demonstrates a plasma half-life approximately 2.5-fold longer than cefoperazone in animal models, enabling twice-daily rather than more frequent dosing schedules [1]. Its excretion is predominantly biliary (~75–80%), rendering it uniquely suitable for hepatobiliary infection prophylaxis and treatment where renally cleared alternatives such as ceftazidime or ceftriaxone achieve subtherapeutic biliary concentrations [2][3]. Furthermore, cefpiramide exhibits approximately threefold greater in vivo potency than cefoperazone against carbenicillin-resistant P. aeruginosa infections in murine models [4]. These pharmacodynamic and pharmacokinetic differences preclude simple formulary substitution without compromising therapeutic outcomes or dosing convenience.

Cefpiramide Sodium vs. Comparator Cephalosporins: Quantitative Differentiation Evidence for Scientific Selection


Cefpiramide Sodium Half-Life in Laboratory Animals vs. Cefoperazone and Cefazolin

In a multi-species pharmacokinetic study, cefpiramide sodium (20 mg/kg IV) demonstrated plasma half-lives in rabbits, monkeys, and dogs that were significantly longer than those of cefoperazone and cefazolin examined under the same conditions [1]. The extended half-life supports less frequent dosing regimens in preclinical research and veterinary applications.

Pharmacokinetics Half-life Preclinical species

Cefpiramide Sodium Biliary Excretion vs. 19 Other Beta-Lactams in Standardized Perfusion Model

In isolated rabbit liver perfusion studies over a 3-hour period, 40.4% of cefpiramide sodium added to the circulating blood was eliminated in the bile, while only 0.3% underwent hepatic metabolism [1]. The authors explicitly state that these data 'compare favourably with results concerning 19 other beta-lactams previously studied under the same conditions' [1]. In cholecystectomized patients with T-tubes, a single 1 g IV dose yielded a biliary peak concentration of 1161 ± 392 μg/mL during the 2nd hour, with total 24-hour biliary elimination of 231.5 ± 39.1 mg (23.2 ± 3.9% of the dose) [1].

Biliary pharmacokinetics Hepatobiliary elimination Isolated liver perfusion

Cefpiramide Sodium In Vivo Efficacy Against Carbenicillin-Resistant P. aeruginosa: 3× More Potent Than Cefoperazone

In murine models of carbenicillin-resistant Pseudomonas aeruginosa infection, cefpiramide sodium demonstrated threefold greater potency than cefoperazone, cefotaxime, and piperacillin, and was as active as gentamicin and aztreonam [1]. This in vivo therapeutic advantage occurs despite comparable or only modestly superior in vitro MIC values, suggesting favorable pharmacokinetic contributions to efficacy.

In vivo efficacy Pseudomonas aeruginosa Experimental infection

Cefpiramide Sodium Resistance Rate Against P. aeruginosa Clinical Isolates: 12% vs. Higher Rates for Five Comparator Antibiotics

In a 1998 surveillance study of 440 clinical isolates from a Chinese hospital, cefpiramide sodium exhibited a 12% resistance rate against Pseudomonas aeruginosa, which was lower than the resistance rates observed for cefoperazone, ceftazidime, ceftriaxone, aztreonam, and cefepime tested under the same conditions [1]. Notably, 27% of ceftazidime-resistant P. aeruginosa strains remained susceptible to cefpiramide sodium, while 50% of cefpiramide-resistant S. maltophilia strains remained susceptible to ceftazidime, indicating non-overlapping resistance profiles [1].

Antimicrobial resistance Pseudomonas aeruginosa MIC surveillance

Cefpiramide Sodium Terminal Half-Life in Cholestasis Patients: 12.0 ± 2.9 Hours vs. 5.3 ± 0.9 Hours in Healthy Subjects

In patients with cholestasis receiving a single 1 g intravenous dose, cefpiramide sodium terminal elimination half-life was prolonged to 12.0 ± 2.9 hours compared to 5.3 ± 0.9 hours in healthy subjects, a 2.3-fold increase [1][2]. Total clearance decreased from 25.6 ± 4.6 mL/min (healthy) to 15.5 ± 7.1 mL/min (cholestasis). Urinary recovery increased approximately fivefold from 16.2 ± 3.9% to 85.1 ± 10.3% due to impaired biliary elimination [1][2].

Pharmacokinetics Hepatic impairment Cholestasis

Cefpiramide Sodium Lyophilized Powder Stability: 36 Months at -20°C vs. Limited Solution Stability Requiring Controlled Handling

Cefpiramide sodium in lyophilized powder form demonstrates 36-month stability when stored at -20°C under desiccated conditions [1]. In solution, stability is significantly reduced, requiring storage at -20°C and use within 3 months to prevent potency loss [1]. The compound exists as an anionic β-lactam with molecular weight of 634.62 g/mol (sodium salt) and exhibits DMSO solubility of 100 mg/mL (163.22 mM) at 25°C . These stability parameters are critical for laboratory procurement planning and experimental workflow design.

Compound stability Storage conditions Preclinical formulation

Cefpiramide Sodium: Optimal Scientific and Industrial Use Cases Based on Differentiated Evidence


Anti-Pseudomonal Preclinical Efficacy Studies Requiring Reduced Dosing Frequency

Cefpiramide sodium's threefold greater in vivo potency than cefoperazone against carbenicillin-resistant P. aeruginosa in murine infection models [1], combined with its prolonged plasma half-life in laboratory animals (65.8 min in rabbits, 150.9 min in monkeys, 72.6 min in dogs, significantly longer than cefoperazone and cefazolin) [2], makes it the preferred compound for anti-pseudomonal efficacy studies where extended dosing intervals reduce animal handling, minimize experimental variability, and lower compound consumption.

Biliary Pharmacokinetic Studies and Hepatobiliary Infection Models

With 40.4% biliary elimination in isolated liver perfusion (comparing favorably against 19 other beta-lactams under identical conditions) [1] and biliary peak concentrations reaching 1161 ± 392 μg/mL in cholecystectomized patients [1], cefpiramide sodium is uniquely suited for studies of biliary drug disposition, hepatobiliary infection prophylaxis research, and surgical site infection models involving the biliary tree where renally cleared cephalosporins such as ceftazidime or ceftriaxone achieve subtherapeutic biliary concentrations.

Antimicrobial Resistance Surveillance Panel Inclusion for P. aeruginosa Isolates

Cefpiramide sodium's lower resistance rate (12%) against P. aeruginosa clinical isolates compared to cefoperazone, ceftazidime, ceftriaxone, aztreonam, and cefepime [1], plus its non-overlapping susceptibility profile wherein 27% of ceftazidime-resistant strains remain cefpiramide-susceptible [1], positions it as an essential comparator compound in antimicrobial resistance surveillance panels, cross-resistance mechanism investigations, and as a benchmark in novel anti-pseudomonal drug discovery programs.

Hepatic Impairment Pharmacokinetic Studies and Drug-Disposition Modeling

Cefpiramide sodium's profound pharmacokinetic alteration in cholestasis—2.3-fold half-life prolongation (12.0 ± 2.9 hours vs. 5.3 ± 0.9 hours) and 5-fold increase in urinary recovery (85.1 ± 10.3% vs. 16.2 ± 3.9%) [1][2]—establishes it as a mechanistically informative tool compound for studying drug disposition in hepatic impairment models, evaluating hepatic clearance mechanisms, and validating physiologically-based pharmacokinetic (PBPK) models for hepatobiliary excretion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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